molecular formula C19H17N B1310691 4-methyl-N,N-diphenylaniline CAS No. 4316-53-4

4-methyl-N,N-diphenylaniline

Cat. No. B1310691
CAS RN: 4316-53-4
M. Wt: 259.3 g/mol
InChI Key: IULUNTXBHHKFFR-UHFFFAOYSA-N
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Description

4-Methyl-N,N-diphenylaniline is a compound that is structurally related to various diphenylamine derivatives. While the provided papers do not directly discuss 4-methyl-N,N-diphenylaniline, they do provide insights into the chemistry of related compounds, which can be used to infer properties and reactivity patterns of 4-methyl-N,N-diphenylaniline.

Synthesis Analysis

The synthesis of related compounds, such as N-phenyl α-amino acids using diphenyliodonium bromide, suggests that similar activating groups could be used for the synthesis of 4-methyl-N,N-diphenylaniline . Additionally, the synthesis of 4-((4'-N,N-diphenyl)phenyl)-2,2'-bipyridine involves a series of reactions including bromination and Suzuki coupling, which could potentially be adapted for the synthesis of 4-methyl-N,N-diphenylaniline .

Molecular Structure Analysis

The molecular structure of N,N-diphenylguanidine derivatives has been studied, revealing conformational properties that could be relevant to the structure of 4-methyl-N,N-diphenylaniline . The conformational preferences of these molecules are related to those of aromatic anilides, which may also apply to the molecular structure of 4-methyl-N,N-diphenylaniline.

Chemical Reactions Analysis

The electropolymerization of diphenylamine to form polydiphenylamine indicates that 4-methyl-N,N-diphenylaniline could also undergo similar polymerization reactions under appropriate conditions . The chemical and electrochemical synthesis of polydiphenylamine and poly-N-methylaniline further supports the potential reactivity of 4-methyl-N,N-diphenylaniline in polymerization processes .

Physical and Chemical Properties Analysis

The vibrational spectra of diphenylmethane derivatives provide insights into the physical properties that 4-methyl-N,N-diphenylaniline might exhibit, such as characteristic ring breathing modes sensitive to amino substitution . The solid-state photochemistry and reactivity in asymmetric synthesis of related compounds suggest that 4-methyl-N,N-diphenylaniline could have interesting photochemical properties and potential for use in asymmetric synthesis .

Scientific Research Applications

  • Catalysis in Organic Reactions : Fadi M. Younis et al. (2015) demonstrated the use of 4-methyl-N,N-diphenylaniline in the hydroamination of diphenylbutadiyne with primary arylamines, leading to the formation of quinoline derivatives. This showcases its potential in catalysis and organic synthesis (Younis, Krieck, Görls, & Westerhausen, 2015).

  • Phase Diagrams in Material Science : Research by D. Trache et al. (2013) involved 4-methyl-N,N-diphenylaniline in the study of phase diagrams for binary mixtures of energetic materials’ stabilizers. This research contributes to our understanding of material properties in different phases (Trache, Khimeche, Benelmir, & Dahmani, 2013).

  • Polymer Synthesis and Characterization : N. Comisso et al. (1988) investigated the chemical and electrochemical synthesis of polydiphenylamine and poly-N-methylaniline from 4-methyl-N,N-diphenylaniline, highlighting its relevance in polymer chemistry (Comisso, Daolio, Mengoli, Salmaso, Zecchin, & Zotti, 1988).

  • Organic Electronics : Soo‐Kang Kim et al. (2009) synthesized new asymmetric light-emitting organic compounds with diphenylamine or triphenylamine side groups, demonstrating the potential of 4-methyl-N,N-diphenylaniline in creating materials for electronic applications (Kim, Yang, Park, Ma, Lee, Kim, & Park, 2009).

  • Electrochemical Applications : The electrochemical oxidation of 4-methyl-N,N-diphenylaniline was studied by V. Dvořák et al. (1967), which is significant for understanding its behavior in electrochemical systems and potential applications in sensors or batteries (Dvořák, Němec, & Zýka, 1967).

  • Solar Energy : D. Hagberg et al. (2006) explored the use of 4-methyl-N,N-diphenylaniline derivatives in dye-sensitized solar cells, indicating its potential in renewable energy technologies (Hagberg, Edvinsson, Marinado, Boschloo, Hagfeldt, & Sun, 2006).

Safety And Hazards

4-methyl-N,N-diphenylaniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed, in contact with skin, or if inhaled . It is also suspected of causing cancer .

properties

IUPAC Name

4-methyl-N,N-diphenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N/c1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULUNTXBHHKFFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30461685
Record name 4-Methyltriphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N,N-diphenylaniline

CAS RN

4316-53-4
Record name 4-Methyltriphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyltriphenylamine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4.5 g (27 mmol) of diphenylamine, 11.0 g (51 mmol) of piodotoluene, 5.5 g (40 mmol) of anhydrous potassium carbonate, and 1.1 g of copper chips were added to 30 mL of o-dichlorobenzene, and the mixture was refluxed for 7 hours with stirring. Upon completion of the reaction, the solution was filtered, the filtrate was washed with a 3 to 5% aqueous solution of sodium thiosulfate and then with a saturated brine. After drying the organic layer with an anhydrous sodium sulfate, the solvent was removed. The crude product was recrystallized from ethanol, whereby 4-methyltriphenylamine was obtained in an amount of 5.7 g (81.4 %).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To 30 ml of o-dichlorobenzene, 4.5 g (27 mmol) of diphenylamine, 11.0 g (51 mmol) of p-iodotoluene, 5.5 g (40 mmol) of anhydrous sodium carbonate and 1.1 g of copper powder were added. The mixture was heated and refluxed with stirring for 7 hours. After the reaction was completed, the reaction solution was filtered. The filtrate was successively washed with an aqueous 3 to 5% sodium thiosulfate solution and saturated brine. The organic layer was dried with anhydrous sodium sulfate, and thereafter the solvent was removed. The resulting crude reaction product was recrystallized from ethanol to obtain 4-methyltriphenylamine in an amount of 5.7 g (yield: 81.4%).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

4.5 g (27 mmol) of diphenylamine, 11.0 g (51 mmol) of p-iodotoluene, 5.5 g (40 mmol) of anhydrous potassium carbonate, and 1.1 g of copper chips were added to 30 mL of o-dichlorobenzene. The mixture was subjected to heating and refluxing for 7 hours under stirring conditions. Upon completion of the reaction, the reaction solution was filtered, the filtrate was washed with a 3-5% aqueous solution of sodium thiosulfate, and then with saturated brine. After drying the organic layer with anhydrous sodium sulfate, the solvent was removed. The reaction mixture obtained was recrystallized with ethanol, and 4-methyltriphenylamine was obtained in an amount of 5.7 g (yield 81.4 %).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

9.70 g (57.3 mmols) of N,N-diphenylamine (31a), 12.5 g (57.3 mmols) of 4-iodotoluene (32b), 6.61 g (68.8 mmols) of t-BuONa, 260 mg (1.15 mmols) of Pd(CH3COO)2 and 1.20 g (4.58 mmols) of triphenylphosphine were dissolved in xylene and refluxed in an atmosphere of nitrogen for 4 hours.
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
6.61 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(CH3COO)2
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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